molecular formula C16H13N3O3S2 B14973230 2-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

2-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B14973230
M. Wt: 359.4 g/mol
InChI Key: UBQQNIPLFUCVAH-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common method includes the Hinsberg reaction, where benzenesulfonyl chloride reacts with amines in the presence of aqueous alkali such as potassium hydroxide or sodium hydroxide . This reaction forms a sulfonamide, which is then further reacted with pyridinyl and thiazolyl derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIDIN-2-YL)ACETAMIDE: Shares the pyridinyl group but lacks the benzenesulfonyl and thiazolyl groups.

    BENZENESULFONYL CHLORIDE: Contains the benzenesulfonyl group but lacks the pyridinyl and thiazolyl groups.

    4-(PYRIDIN-2-YL)-1,3-THIAZOLE: Contains the thiazolyl group but lacks the benzenesulfonyl and acetamide groups.

Uniqueness

2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This combination allows for diverse applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13N3O3S2/c20-15(11-24(21,22)12-6-2-1-3-7-12)19-16-18-14(10-23-16)13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20)

InChI Key

UBQQNIPLFUCVAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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